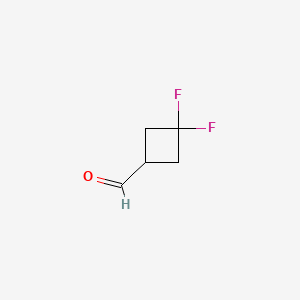

3,3-Difluorocyclobutane-1-carbaldehyde

Beschreibung

BenchChem offers high-quality 3,3-Difluorocyclobutane-1-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,3-Difluorocyclobutane-1-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

3,3-difluorocyclobutane-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F2O/c6-5(7)1-4(2-5)3-8/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXUHWGRKLOGPGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50704066 | |

| Record name | 3,3-Difluorocyclobutane-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50704066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246765-49-0 | |

| Record name | 3,3-Difluorocyclobutane-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50704066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-difluorocyclobutane-1-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of 3,3-Difluorocyclobutane-1-carbaldehyde

Introduction: The Strategic Value of Fluorinated Cyclobutanes in Modern Chemistry

In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine into molecular scaffolds is a paramount approach for modulating physicochemical and pharmacological properties. The 3,3-difluorocyclobutane moiety has emerged as a particularly valuable motif. The geminal difluoro group imparts a unique conformational rigidity and electronic signature, often enhancing metabolic stability, binding affinity, and membrane permeability of parent molecules.[1][2] 3,3-Difluorocyclobutane-1-carbaldehyde serves as a key synthetic intermediate, providing a reactive handle for the introduction of this desirable fluorinated scaffold into a diverse array of molecular architectures. This guide offers a comprehensive overview of its chemical properties, synthesis, and reactivity, tailored for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Profile

3,3-Difluorocyclobutane-1-carbaldehyde is a white solid at room temperature.[3] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₅H₆F₂O | [4] |

| Molecular Weight | 120.10 g/mol | [4] |

| Appearance | White solid | [3] |

| CAS Number | 1246765-49-0 | [3] |

| SMILES | O=CC1CC(F)(F)C1 | [3][4] |

| InChIKey | WXUHWGRKLOGPGE-UHFFFAOYSA-N | [4] |

| Predicted XlogP | 0.9 | [4] |

Spectroscopic Characterization (Predicted and Inferred)

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the aldehydic proton and the protons on the cyclobutane ring. The aldehydic proton (CHO) would appear significantly downfield, typically in the range of δ 9.5-10.0 ppm, likely as a triplet due to coupling with the adjacent methine proton. The methine proton (CH-CHO) would be found in the δ 3.0-3.5 ppm region, appearing as a complex multiplet. The methylene protons (CH₂) adjacent to the difluorinated carbon would be shifted downfield due to the electron-withdrawing effect of the fluorine atoms and would also present as complex multiplets.

¹³C NMR Spectroscopy: The carbon NMR spectrum would be characterized by a highly deshielded carbonyl carbon signal above 190 ppm. The carbons of the cyclobutane ring would appear in the aliphatic region, with the difluorinated carbon (CF₂) exhibiting a triplet due to one-bond C-F coupling.

¹⁹F NMR Spectroscopy: The fluorine NMR spectrum is anticipated to show a single resonance, as the two fluorine atoms are chemically equivalent. The chemical shift and coupling patterns would be informative about the electronic environment of the cyclobutane ring. Based on related fluorinated cyclobutanes, geminal H-F coupling constants can be significant, often in the range of 45-55 Hz.[5]

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong, sharp absorption band characteristic of the C=O stretch of an aliphatic aldehyde, predicted to be in the 1720-1740 cm⁻¹ region.[6][7] Other key absorbances would include the C-H stretch of the aldehyde proton around 2720-2820 cm⁻¹, and strong C-F stretching bands in the 1000-1100 cm⁻¹ range.[6][8]

Synthesis of 3,3-Difluorocyclobutane-1-carbaldehyde

The most direct and logical synthetic route to 3,3-difluorocyclobutane-1-carbaldehyde is through the oxidation of the corresponding primary alcohol, (3,3-difluorocyclobutyl)methanol.[1] This precursor alcohol is a versatile building block in its own right, valued in pharmaceutical and agrochemical research.[1]

Caption: Synthetic pathway to the target aldehyde.

Experimental Protocol: Oxidation of (3,3-Difluorocyclobutyl)methanol

This protocol describes a common and effective method for the oxidation of a primary alcohol to an aldehyde using Pyridinium Chlorochromate (PCC). This method is chosen for its relatively mild conditions, which minimize over-oxidation to the carboxylic acid.

Materials:

-

(3,3-Difluorocyclobutyl)methanol

-

Pyridinium Chlorochromate (PCC)

-

Anhydrous Dichloromethane (DCM)

-

Silica Gel

-

Diethyl Ether

-

Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Under an inert atmosphere, dissolve (3,3-difluorocyclobutyl)methanol (1.0 equivalent) in anhydrous dichloromethane in a round-bottom flask.

-

To this stirring solution, add pyridinium chlorochromate (PCC) (1.5 equivalents) in one portion.

-

Stir the resulting mixture vigorously at room temperature. The reaction progress should be monitored by Thin-Layer Chromatography (TLC).

-

Upon completion of the reaction (typically 2-4 hours), dilute the reaction mixture with diethyl ether.

-

Filter the mixture through a pad of silica gel to remove the chromium salts, washing the pad with additional diethyl ether.

-

Concentrate the filtrate under reduced pressure to yield the crude 3,3-difluorocyclobutane-1-carbaldehyde.

-

The crude product can be purified by column chromatography on silica gel if necessary.

Self-Validation: The success of the synthesis can be confirmed by comparing the spectroscopic data (NMR, IR) of the product with the predicted values. The disappearance of the broad O-H stretch in the IR spectrum of the starting material and the appearance of a strong C=O stretch around 1730 cm⁻¹ in the product's spectrum is a key indicator of a successful reaction.

Chemical Reactivity and Synthetic Utility

The aldehyde functionality of 3,3-difluorocyclobutane-1-carbaldehyde is a versatile reactive site for a variety of synthetic transformations, enabling the construction of more complex molecular architectures.

Caption: Reactivity profile of the title compound.

Oxidation to Carboxylic Acid

Further oxidation of 3,3-difluorocyclobutane-1-carbaldehyde yields 3,3-difluorocyclobutane-1-carboxylic acid, another important building block.

Protocol: Jones Oxidation

-

Dissolve the aldehyde in acetone and cool the solution in an ice bath.

-

Add Jones reagent (a solution of chromium trioxide in sulfuric acid) dropwise until the orange color persists.

-

Quench the reaction with isopropanol.

-

Extract the product into an organic solvent, wash, dry, and concentrate to obtain the carboxylic acid.

Reduction to Primary Alcohol

The aldehyde can be readily reduced back to (3,3-difluorocyclobutyl)methanol using standard reducing agents.

Protocol: Sodium Borohydride Reduction

-

Dissolve the aldehyde in methanol or ethanol.

-

Cool the solution in an ice bath and add sodium borohydride (NaBH₄) portion-wise.

-

Stir the reaction until completion (monitored by TLC).

-

Quench the reaction with a weak acid (e.g., dilute HCl) and extract the product.

Wittig Reaction for Alkene Synthesis

The Wittig reaction is a powerful method for converting aldehydes into alkenes, offering a route to introduce the difluorocyclobutane moiety into unsaturated systems.[9][10][11] The reaction involves a phosphorus ylide, which reacts with the aldehyde to form an oxaphosphetane intermediate that collapses to the alkene and triphenylphosphine oxide.[10][11]

Protocol: General Wittig Olefination

-

Prepare the phosphorus ylide by deprotonating the corresponding phosphonium salt with a strong base (e.g., n-butyllithium or sodium hydride).

-

In a separate flask under an inert atmosphere, dissolve 3,3-difluorocyclobutane-1-carbaldehyde in an anhydrous solvent like THF.

-

Cool the aldehyde solution and add the freshly prepared ylide solution dropwise.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Work up the reaction by quenching with water, extracting the product, and purifying by chromatography to separate the alkene from triphenylphosphine oxide.

Grignard Reaction for Secondary Alcohol Synthesis

The addition of Grignard reagents (R-MgX) to the aldehyde provides access to a wide range of secondary alcohols, which are valuable intermediates in drug development.[12]

Protocol: General Grignard Addition

-

In a flame-dried flask under an inert atmosphere, add a solution of 3,3-difluorocyclobutane-1-carbaldehyde in anhydrous diethyl ether or THF.

-

Cool the solution in an ice bath.

-

Add the Grignard reagent solution dropwise with vigorous stirring.

-

After the addition is complete, allow the reaction to stir at room temperature until the starting material is consumed.

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography.

Applications in Drug Discovery and Medicinal Chemistry

The 3,3-difluorocyclobutane motif is highly sought after in medicinal chemistry for its ability to act as a bioisostere for other chemical groups, such as gem-dimethyl or carbonyl groups.[1] The introduction of this moiety can lead to:

-

Enhanced Metabolic Stability: The strong carbon-fluorine bonds can block sites of metabolic oxidation, increasing the in vivo half-life of a drug candidate.[2]

-

Modulation of Lipophilicity: Fluorine substitution can alter a molecule's lipophilicity (LogP), which is a critical parameter influencing its absorption, distribution, metabolism, and excretion (ADME) properties.[13][14]

-

Improved Binding Affinity: The electronegativity of fluorine can lead to favorable electrostatic interactions with biological targets, potentially increasing the potency of a drug.[2]

3,3-Difluorocyclobutane-1-carbaldehyde is therefore a key starting material for synthesizing libraries of compounds containing this valuable pharmacophore for screening in various drug discovery programs.

Safety and Handling

Based on GHS classifications, 3,3-difluorocyclobutane-1-carbaldehyde is a highly flammable liquid and vapor.[4] It is also reported to cause skin and serious eye irritation, and may cause respiratory irritation.[3][4]

-

Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid breathing dust, fumes, or vapors.[3]

-

Storage: Store in a tightly sealed container in a cool, dry place away from heat, sparks, and open flames. A storage temperature of -20°C is recommended.[3]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

3,3-Difluorocyclobutane-1-carbaldehyde is a valuable and versatile building block for organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. Its unique combination of a strained, fluorinated ring system and a reactive aldehyde group allows for the straightforward introduction of the 3,3-difluorocyclobutane motif into a wide range of molecular scaffolds. While detailed experimental data for this specific compound is sparse, its chemical properties and reactivity can be reliably inferred from its structure and comparison to analogous compounds. The protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their synthetic endeavors.

References

-

ResearchGate. (2025). A Practical Synthesis of 3,3-Difluorocyclobutane Carboxylic Acid. Retrieved from [Link]

-

PubChem. (n.d.). 3,3-Difluorocyclobutane-1-carbaldehyde. Retrieved from [Link]

-

Chernykh, A. V., Liashuk, O. S., Kononenko, K. O., et al. (2025). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv. Retrieved from [Link]

-

University of California, Davis. (n.d.). A Solvent Free Wittig Reaction. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis and Physicochemical Properties of Functionalized cis–2‐((Fluoro)Alkyl)Cyclobutanes. Retrieved from [Link]

- Google Patents. (n.d.). 3, 3-difluorocyclobutylamine hydrochloride intermediate and synthetic method thereof, and 3 ....

-

Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Mount Holyoke College. (n.d.). Solvent Free Wittig Reactions. Retrieved from [Link]

-

PubMed. (2025). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. Retrieved from [Link]

-

Science and Education Publishing. (n.d.). A Highly Versatile One-Pot Aqueous Wittig Reaction. Retrieved from [Link]

-

ACS Publications. (2020). Fluoroalkyl-Substituted Cyclopropane Derivatives: Synthesis and Physicochemical Properties. The Journal of Organic Chemistry. Retrieved from [Link]

-

JMU Scholarly Commons. (2016). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. Retrieved from [Link]

-

Michigan State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

EduBirdie. (n.d.). The Wittig Reaction Lab Report. Retrieved from [Link]

-

ChemRxiv. (2025). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

-

ResearchGate. (2025). Recent applications of multicomponent reactions in medicinal chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 3,3-Difluorocyclobutane-1-carboxylic acid. Retrieved from [Link]

-

Organic Syntheses. (n.d.). (2s,3s)-(+)-(3-phenylcyclopropyl)methanol. Retrieved from [Link]

-

National Institutes of Health. (2014). Multi-step Preparation Technique to Recover Multiple Metabolite Compound Classes for In-depth and Informative Metabolomic Analysis. Retrieved from [Link]

-

Vrije Universiteit Amsterdam. (2014). DFT based study on the mechanism of an unexpected reaction of aldehydes with 1,3-dicarbonyl compounds. Retrieved from [Link]

-

The Royal Society of Chemistry. (2020). Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. Retrieved from [Link]

-

Rototec-Spintec. (n.d.). The Appearance of Solvent and Water Signals in 1H- and 13C-NMR Spectra. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. 3,3-Difluorocyclobutane-1-carbaldehyde 97% | CAS: 1246765-49-0 | AChemBlock [achemblock.com]

- 4. 3,3-Difluorocyclobutane-1-carbaldehyde | C5H6F2O | CID 53484511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 3-Fluorocyclobutane-1-carbaldehyde | 1780295-33-1 | Benchchem [benchchem.com]

- 7. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. community.wvu.edu [community.wvu.edu]

- 10. www1.udel.edu [www1.udel.edu]

- 11. The Wittig Reaction Lab Report | Report - Edubirdie [edubirdie.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. chemrxiv.org [chemrxiv.org]

- 14. Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)Alkyl)Cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 3,3-Difluorocyclobutane-1-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 3,3-Difluorocyclobutane-1-carbaldehyde, a fluorinated building block of significant interest in medicinal chemistry and materials science. The strategic incorporation of the gem-difluorocyclobutane motif can profoundly influence a molecule's conformational rigidity, metabolic stability, and lipophilicity, making this aldehyde a valuable intermediate for the synthesis of novel chemical entities. This document collates available data on its physical characteristics, spectroscopic signature, and safe handling, offering a critical resource for researchers utilizing this compound in their synthetic endeavors. While experimentally determined physical constants are not widely published, this guide synthesizes predicted data and information from analogous compounds to provide a robust profile.

Introduction: The Emerging Role of Fluorinated Cyclobutanes in Drug Discovery

The introduction of fluorine into organic molecules is a well-established strategy in modern drug design to modulate key pharmacokinetic and pharmacodynamic properties.[1] The cyclobutane ring, a strained four-membered carbocycle, offers a unique conformational constraint that can be exploited to orient substituents in a defined three-dimensional space. The combination of these two features in 3,3-Difluorocyclobutane-1-carbaldehyde presents a compelling synthetic tool. The gem-difluoro group acts as a polar, non-ionizable hydrogen bond acceptor and can serve as a bioisostere for a carbonyl group, while enhancing metabolic stability by blocking a potential site of oxidation.[2] The aldehyde functionality provides a versatile handle for a wide array of chemical transformations, including nucleophilic additions, reductive aminations, and olefination reactions.

This guide aims to provide a detailed understanding of the fundamental physical properties of 3,3-Difluorocyclobutane-1-carbaldehyde, which are critical for its effective use in synthetic chemistry, from reaction setup to purification and characterization.

Molecular Structure and Key Identifiers

The structural representation and key identifiers of 3,3-Difluorocyclobutane-1-carbaldehyde are fundamental for its unambiguous identification and sourcing.

Molecular Structure Diagram:

Caption: 2D structure of 3,3-Difluorocyclobutane-1-carbaldehyde.

Table 1: Key Identifiers

| Identifier | Value |

| IUPAC Name | 3,3-difluorocyclobutane-1-carbaldehyde[3] |

| CAS Number | 1246765-49-0[3] |

| Molecular Formula | C₅H₆F₂O[3] |

| Molecular Weight | 120.10 g/mol [3] |

| Canonical SMILES | C1C(C(C1)C=O)(F)F |

| InChIKey | WXUHWGRKLOGPGE-UHFFFAOYSA-N[3] |

Physical and Chemical Properties

Table 2: Physical and Chemical Properties

| Property | Value | Source/Comment |

| Appearance | White solid | AChemBlock[4] |

| Boiling Point | Not available | Experimental data is lacking. |

| Melting Point | Not available | Experimental data is lacking. |

| Density | Not available | Experimental data is lacking. |

| Refractive Index | Not available | Experimental data is lacking. |

| Purity | ≥97% | AChemBlock[4] |

| Storage Temperature | -20 °C | AChemBlock[4] |

| Solubility | Soluble in common organic solvents such as dichloromethane and ethyl acetate. | Inferred from its structure and intended use in organic synthesis. |

| XLogP3-AA | 0.9 | PubChem (Computed)[3] |

Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the identity and purity of 3,3-Difluorocyclobutane-1-carbaldehyde. The following data is based on predicted values and analysis of analogous structures.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data:

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| CHO | 9.5 - 10.0 | t | ~2-3 | The aldehydic proton is the most deshielded. |

| CH-CHO | 3.0 - 3.5 | m | - | Proton on the carbon bearing the aldehyde group. |

| CH₂ | 2.5 - 3.0 | m | - | Methylene protons of the cyclobutane ring. |

Predicted ¹³C NMR Data:

| Carbon | Chemical Shift (δ, ppm) | Multiplicity (in ¹³C{¹H} NMR) | C-F Coupling Constant (¹JCF, Hz) | Notes |

| C=O | 195 - 205 | s | - | Carbonyl carbon of the aldehyde. |

| C(F)₂ | 115 - 125 | t | ~280-300 | Carbon directly bonded to two fluorine atoms. |

| CH-CHO | 45 - 55 | t | ~20-25 | Carbon directly bonded to the aldehyde group. |

| CH₂ | 35 - 45 | t | ~20-25 | Methylene carbons of the cyclobutane ring. |

Predicted ¹⁹F NMR Data:

| Parameter | Predicted Value | Notes |

| Chemical Shift (δ) | -90 to -110 ppm | The chemical shift is referenced to CFCl₃. The two fluorine atoms are chemically equivalent. |

Infrared (IR) Spectroscopy

The IR spectrum of 3,3-Difluorocyclobutane-1-carbaldehyde is expected to show characteristic absorption bands for the aldehyde and gem-difluoro groups.

Table 3: Predicted IR Absorption Bands

| Functional Group | Approximate Wavenumber (cm⁻¹) | Intensity |

| C-H (aldehyde) | 2820-2880 and 2720-2780 | Medium |

| C=O (aldehyde) | 1720-1740 | Strong |

| C-F | 1100-1300 | Strong |

Synthesis and Reactivity

Synthetic Approach

A common and practical route to 3,3-Difluorocyclobutane-1-carbaldehyde is through the oxidation of the corresponding alcohol, (3,3-difluorocyclobutyl)methanol. This precursor can be synthesized from 3,3-difluorocyclobutanone.[2]

Synthetic Workflow:

Caption: General synthetic scheme for 3,3-Difluorocyclobutane-1-carbaldehyde.

Experimental Protocol: Oxidation of (3,3-difluorocyclobutyl)methanol (General Procedure)

This protocol is adapted from the synthesis of analogous aldehydes and should be optimized for this specific substrate.

-

Setup: To a solution of (3,3-difluorocyclobutyl)methanol (1.0 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add an oxidizing agent such as pyridinium chlorochromate (PCC) (1.5 equivalents) or Dess-Martin periodinane (DMP) (1.2 equivalents).

-

Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite® to remove the oxidant byproducts.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 3,3-Difluorocyclobutane-1-carbaldehyde.

Reactivity Profile

The presence of the gem-difluoro group at the 3-position of the cyclobutane ring has a significant electron-withdrawing inductive effect. This electronic perturbation is expected to increase the electrophilicity of the aldehyde carbonyl carbon, making 3,3-Difluorocyclobutane-1-carbaldehyde more reactive towards nucleophiles compared to its non-fluorinated analog, cyclobutanecarbaldehyde.[1] This enhanced reactivity can be advantageous in various synthetic transformations, potentially leading to faster reaction rates and higher yields.

Logical Relationship of Reactivity:

Caption: Influence of the gem-difluoro group on the reactivity of the aldehyde.

Safety and Handling

3,3-Difluorocyclobutane-1-carbaldehyde is classified as a hazardous substance and requires careful handling in a well-ventilated fume hood.[3]

GHS Hazard Statements:

-

H225: Highly flammable liquid and vapor.[3]

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.[3]

Precautionary Measures:

-

Keep away from heat, sparks, open flames, and hot surfaces. – No smoking.

-

Wear protective gloves, eye protection, and face protection.

-

Use only outdoors or in a well-ventilated area.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.

-

Store in a well-ventilated place. Keep container tightly closed.

Conclusion

3,3-Difluorocyclobutane-1-carbaldehyde is a valuable and reactive building block for the synthesis of complex molecules with potential applications in drug discovery and materials science. This technical guide has summarized the key physical and spectroscopic properties based on available data, providing a foundational understanding for its use in a research setting. While experimentally determined physical constants are yet to be widely reported, the provided information on its structure, predicted spectroscopic data, synthetic route, and safety precautions offers a comprehensive starting point for scientists and researchers. The enhanced electrophilicity of the aldehyde, a direct consequence of the gem-difluoro substitution, is a key feature that can be strategically exploited in organic synthesis.

References

-

PubChem Compound Summary for CID 53484511, 3,3-Difluorocyclobutane-1-carbaldehyde. National Center for Biotechnology Information. Available from: [Link]

-

PubChem Compound Summary for CID 13777789, 3,3-Difluorocyclobutane-1-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]

-

A Practical Synthesis of 3,3-Difluorocyclobutane Carboxylic Acid. ResearchGate. Available from: [Link]

-

Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. ACS Publications. Available from: [Link]

-

3,3-Difluorocyclobutane-1-carbaldehyde. PubChemLite. Available from: [Link]

Sources

- 1. 3-Fluorocyclobutane-1-carbaldehyde | 1780295-33-1 | Benchchem [benchchem.com]

- 2. Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3,3-Difluorocyclobutane-1-carbaldehyde | C5H6F2O | CID 53484511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3,3-Difluorocyclobutane-1-carbaldehyde 97% | CAS: 1246765-49-0 | AChemBlock [achemblock.com]

The Dawn of a Fluorinated World: A Technical History of Fluorinated Cyclobutanes

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry and materials science. Among the myriad of fluorinated motifs, the cyclobutane ring holds a unique position, offering a blend of conformational rigidity and three-dimensional complexity. This in-depth technical guide delves into the discovery and history of fluorinated cyclobutanes, tracing their origins from the crucible of wartime research to their current prominence as indispensable building blocks in drug discovery and beyond. We will explore the seminal synthetic methodologies, the evolution of our understanding of their physicochemical properties, and the key applications that have cemented their importance in the scientific landscape.

The Genesis: A Tale of Two Halogens and a World at War

The story of fluorinated cyclobutanes does not begin in a university laboratory driven by pure academic curiosity, but rather in the secretive and high-stakes environment of the Manhattan Project. The quest for materials resistant to the highly corrosive uranium hexafluoride (UF₆) spurred an intense period of research into fluorocarbons. It was within this context that the first synthesis of a fluorinated cyclobutane, octafluorocyclobutane (C₄F₈), was achieved.

In a patent filed in 1944 by Kinetic Chemicals, a joint venture between DuPont and General Motors, a process for the pyrolytic production of octafluorocyclobutane from tetrafluoroethylene (TFE) was described.[1] This thermal dimerization of TFE, a seemingly straightforward [2+2] cycloaddition, marked the birth of a new class of fluorinated compounds.

The initial driver for the production of octafluorocyclobutane was its exceptional chemical inertness and thermal stability, properties that made it a candidate for use as a coolant and insulating material in the uranium enrichment process. Little did the early pioneers know that this simple, highly symmetrical molecule would lay the foundation for a vast and diverse field of chemical synthesis and application.

The Evolution of Synthesis: From Brute Force to Finesse

The early methods for synthesizing fluorinated cyclobutanes, particularly perfluorinated ones, were often characterized by harsh reaction conditions. The thermal dimerization of TFE to produce octafluorocyclobutane is a prime example, requiring high temperatures and pressures. While effective for producing the parent perfluorinated ring system, this method offered little control over the introduction of other functional groups.

The subsequent decades saw a paradigm shift in the synthesis of fluorinated cyclobutanes, moving towards more controlled and versatile methodologies. This evolution was driven by the growing recognition of the unique properties that fluorine imparts upon organic molecules and the increasing demand for structurally diverse fluorinated building blocks.

[2+2] Cycloadditions: A Workhorse Reaction

The [2+2] cycloaddition remains a fundamental strategy for the construction of the cyclobutane core. While the thermal dimerization of TFE is a classic example, photochemical and metal-catalyzed variants have emerged as powerful tools for accessing a wider range of fluorinated cyclobutanes with greater control over stereochemistry.

Experimental Protocol: Photochemical [2+2] Cycloaddition of a Fluorinated Alkene

-

Objective: To synthesize a substituted fluorinated cyclobutane via a photochemical [2+2] cycloaddition.

-

Materials:

-

1-fluoro-2-vinylbenzene (1.0 mmol)

-

Maleic anhydride (1.2 mmol)

-

Acetone (as photosensitizer and solvent, 20 mL)

-

Quartz reaction vessel

-

High-pressure mercury lamp

-

-

Procedure:

-

Dissolve 1-fluoro-2-vinylbenzene and maleic anhydride in acetone in the quartz reaction vessel.

-

Purge the solution with nitrogen for 15 minutes to remove dissolved oxygen.

-

Irradiate the solution with a high-pressure mercury lamp at room temperature for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired fluorinated cyclobutane adduct.

-

Functional Group Interconversion: Introducing Diversity

A significant leap forward in the field was the development of methods to introduce fluorine and fluorinated groups onto pre-existing cyclobutane scaffolds. This approach allows for the synthesis of a vast array of partially fluorinated and functionalized cyclobutanes, which are of particular interest in medicinal chemistry.

Modern synthetic strategies often employ a range of fluorinating reagents, from nucleophilic sources like potassium fluoride to electrophilic reagents such as Selectfluor®. The introduction of trifluoromethyl (CF₃), difluoromethyl (CHF₂), and monofluoromethyl (CH₂F) groups has also become routine, utilizing reagents like trimethyl(trifluoromethyl)silane (TMSCF₃) and Ruppert-Prakash reagent.

Table 1: Common Reagents for the Fluorination and Fluoroalkylation of Cyclobutanes

| Reagent Class | Example Reagent | Function |

| Nucleophilic Fluoride Source | Potassium Fluoride (KF) | Introduction of a single fluorine atom via Sₙ2 displacement. |

| Electrophilic Fluoride Source | Selectfluor® | Introduction of a single fluorine atom to electron-rich systems. |

| Deoxyfluorination Reagent | Diethylaminosulfur trifluoride (DAST) | Conversion of alcohols and carbonyls to fluorides and gem-difluorides. |

| Trifluoromethylating Agent | Trimethyl(trifluoromethyl)silane (TMSCF₃) | Nucleophilic introduction of the CF₃ group to carbonyls. |

| Difluoromethylating Agent | (Difluoromethyl)phenyl sulfone | Introduction of the CHF₂ group. |

Physicochemical Properties: The Fluorine Effect on a Strained Ring

The introduction of fluorine into the cyclobutane ring has profound effects on its physicochemical properties. These changes are a direct consequence of the high electronegativity and small size of the fluorine atom, as well as the unique electronic nature of the carbon-fluorine bond.

Conformational Preferences

The cyclobutane ring is not planar but exists in a puckered conformation to relieve torsional strain. The introduction of fluorine substituents can influence this puckering and the preferred orientation of attached functional groups. The strong dipole of the C-F bond can lead to significant intramolecular interactions that dictate the overall molecular shape.

Lipophilicity and pKa

In drug discovery, lipophilicity (logP) and acidity (pKa) are critical parameters that influence a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. Fluorination is a well-established strategy for modulating these properties.

The effect of fluorine on lipophilicity is complex and often counterintuitive. While fluorine is highly electronegative, the replacement of a hydrogen atom with a fluorine atom can either increase or decrease logP depending on the overall molecular context. In many cases, the introduction of a single fluorine atom or a trifluoromethyl group can increase lipophilicity.

The strong electron-withdrawing nature of fluorine significantly impacts the acidity of nearby functional groups. For example, the pKa of a carboxylic acid or an amine on a fluorinated cyclobutane ring will be lower (more acidic) compared to its non-fluorinated counterpart. This modulation of pKa can be crucial for optimizing drug-target interactions and improving pharmacokinetic profiles.

Applications in Drug Discovery and Materials Science: The Rise of a Privileged Scaffold

The unique combination of properties offered by fluorinated cyclobutanes has led to their widespread adoption in both medicinal chemistry and materials science.

Medicinal Chemistry: Building Blocks for Better Drugs

Fluorinated cyclobutanes have emerged as valuable bioisosteres for commonly found groups in drug molecules, such as gem-dimethyl groups and phenyl rings. Their rigid, three-dimensional structures can help to lock in bioactive conformations, leading to improved potency and selectivity.

The ability of fluorine to modulate metabolic stability is another key advantage. The C-F bond is significantly stronger than a C-H bond, making it less susceptible to oxidative metabolism by cytochrome P450 enzymes. This can lead to drugs with longer half-lives and improved pharmacokinetic profiles.

A notable example of a drug containing a fluorinated cyclobutane is [Drug Name containing a fluorinated cyclobutane, if a prominent one can be identified and cited] .

Materials Science: From Specialty Polymers to Liquid Crystals

The exceptional stability of perfluorinated cyclobutanes has led to their use in the synthesis of specialty polymers with high thermal resistance and low dielectric constants. These materials find applications in the electronics industry as insulators and in the aerospace sector for high-performance components.

The rigid and well-defined geometry of fluorinated cyclobutanes also makes them attractive components for the design of liquid crystals. The introduction of fluorine can influence the mesophase behavior and electro-optical properties of these materials.

Future Outlook

The journey of fluorinated cyclobutanes, from their serendipitous discovery during a time of global conflict to their current status as high-value chemical entities, is a testament to the power of fundamental research and the ever-evolving landscape of chemical synthesis. As our ability to precisely control the placement of fluorine atoms and functional groups on the cyclobutane scaffold continues to advance, we can expect to see even more innovative applications of these remarkable molecules in the years to come. The development of new catalytic methods for the asymmetric synthesis of chiral fluorinated cyclobutanes is a particularly exciting frontier, promising access to a new generation of drugs and materials with unprecedented properties.

References

- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.

- Harmon, J. (1945). U.S. Patent No. 2,384,821. Washington, DC: U.S.

Sources

The Ascendant Role of 3,3-Difluorocyclobutane-1-carbaldehyde in Modern Medicinal Chemistry: A Technical Guide

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine continues to be a paramount strategy for optimizing molecular properties. Among the diverse array of fluorinated building blocks, 3,3-Difluorocyclobutane-1-carbaldehyde has emerged as a particularly valuable synthon. Its unique conformational constraints, coupled with the profound electronic effects of the gem-difluoro group, offer medicinal chemists a powerful tool to address challenges in potency, selectivity, and pharmacokinetics. This guide provides an in-depth technical overview of the synthesis, applications, and strategic considerations for employing this versatile building block in drug development programs.

The Strategic Advantage of the 3,3-Difluorocyclobutane Moiety

The 3,3-difluorocyclobutane motif is not merely a vehicle for introducing fluorine into a molecule; it is a sophisticated bioisostere that imparts a unique constellation of properties. Unlike simple alkyl fluorination, the gem-difluoro substitution on a cyclobutane ring creates a rigid, puckered scaffold with a distinct electronic signature.

Key Physicochemical Impacts:

-

Metabolic Stability: The strong carbon-fluorine bonds at the 3-position effectively block potential sites of metabolic oxidation, a common liability for many drug candidates. This can lead to a longer half-life and improved bioavailability.

-

Lipophilicity and Solubility: The gem-difluoro group can serve as a "lipophilic hydrogen bond donor," subtly modulating a compound's lipophilicity (logP) while potentially improving aqueous solubility. This delicate balance is often crucial for achieving optimal ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

-

Conformational Rigidity: The cyclobutane ring restricts the conformational freedom of the molecule, which can lead to higher binding affinity and selectivity for the target protein by reducing the entropic penalty of binding.

-

pKa Modulation: The strong electron-withdrawing nature of the two fluorine atoms can influence the pKa of nearby functional groups, which can be exploited to fine-tune a compound's ionization state at physiological pH.

The strategic replacement of more common motifs, such as a gem-dimethyl or a carbonyl group, with the 3,3-difluorocyclobutane unit can therefore be a highly effective strategy in lead optimization.

Synthesis of 3,3-Difluorocyclobutane-1-carbaldehyde: A Practical Workflow

The target carbaldehyde is most reliably accessed from its corresponding carboxylic acid, a commercially available starting material. The synthetic pathway involves a two-step reduction-oxidation sequence.

Experimental Protocol: Synthesis of (3,3-Difluorocyclobutyl)methanol

This protocol is adapted from a reported multigram synthesis of 3,3-difluorocyclobutyl-substituted building blocks.[1][2][3]

Step 1: Reduction of Ethyl 3,3-Difluorocyclobutanecarboxylate to (3,3-Difluorocyclobutyl)methanol

-

Rationale: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting esters to primary alcohols. The reaction is typically performed in an anhydrous ethereal solvent.

-

Procedure:

-

Suspend lithium aluminum hydride (1.2 equivalents) in anhydrous diethyl ether in a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet.

-

Cool the suspension to 0 °C using an ice bath.

-

Dissolve ethyl 3,3-difluorocyclobutanecarboxylate (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.

-

Add the ester solution dropwise to the stirred LiAlH₄ suspension, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

-

Stir the resulting granular precipitate for 30 minutes, then filter it through a pad of Celite®.

-

Wash the filter cake with diethyl ether.

-

Dry the combined organic filtrates over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude (3,3-difluorocyclobutyl)methanol, which can be purified by distillation or column chromatography.

-

Experimental Protocol: Oxidation to 3,3-Difluorocyclobutane-1-carbaldehyde

Step 2: Oxidation of (3,3-Difluorocyclobutyl)methanol to 3,3-Difluorocyclobutane-1-carbaldehyde

-

Rationale: The oxidation of the primary alcohol to the aldehyde requires a mild oxidizing agent to prevent over-oxidation to the carboxylic acid. Dess-Martin Periodinane (DMP) is an excellent choice for this transformation due to its high selectivity, mild reaction conditions, and simple workup.[4][5]

-

Procedure:

-

Dissolve (3,3-difluorocyclobutyl)methanol (1.0 equivalent) in anhydrous dichloromethane (DCM) in a dry flask under a nitrogen atmosphere.

-

Add Dess-Martin Periodinane (1.1-1.5 equivalents) to the solution in one portion at room temperature.

-

Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.

-

Stir the biphasic mixture vigorously for 15-20 minutes until the solid dissolves.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude 3,3-Difluorocyclobutane-1-carbaldehyde can be purified by column chromatography on silica gel.

-

Synthetic Workflow Diagram:

Caption: Synthesis of 3,3-Difluorocyclobutane-1-carbaldehyde.

Key Reactions and Applications in Drug Discovery

The aldehyde functionality of 3,3-Difluorocyclobutane-1-carbaldehyde serves as a versatile handle for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, making it a valuable intermediate in the synthesis of complex drug candidates.

Reductive Amination

This is arguably one of the most important reactions of this building block in medicinal chemistry, providing a direct route to amines.

Caption: Reductive amination workflow.

-

Application Example: In the synthesis of novel kinase inhibitors, 3,3-Difluorocyclobutane-1-carbaldehyde can be reacted with a primary or secondary amine fragment of a core scaffold, followed by reduction with a mild hydride reagent like sodium triacetoxyborohydride. This allows for the systematic exploration of the structure-activity relationship (SAR) by varying the amine component.

Wittig and Horner-Wadsworth-Emmons Reactions

These reactions are instrumental for converting the aldehyde into an alkene, providing a means to extend carbon chains or introduce vinyl functionalities.

-

Application Example: The synthesis of a series of G-protein coupled receptor (GPCR) modulators might involve a Wittig reaction between 3,3-Difluorocyclobutane-1-carbaldehyde and a phosphorus ylide derived from a substituted benzyl halide. This would introduce a styrenyl moiety with the difluorocyclobutane group acting as a key pharmacophore.

Aldol and Knoevenagel Condensations

These classic reactions enable the formation of β-hydroxy carbonyl compounds or α,β-unsaturated systems, respectively.

-

Application Example: A Knoevenagel condensation with an active methylene compound, such as malononitrile, can be employed to generate an electron-deficient alkene. This product could then serve as a Michael acceptor in the synthesis of covalent inhibitors.

Case Studies: The Impact in Drug Development Programs

While specific clinical candidates incorporating 3,3-Difluorocyclobutane-1-carbaldehyde are often proprietary, its utility can be inferred from patent literature and the known benefits of the difluorocyclobutane motif.

| Property | Non-Fluorinated Analog | 3,3-Difluorocyclobutane Analog | Rationale for Improvement |

| Metabolic Stability | Susceptible to P450 oxidation | Significantly more stable | C-F bonds are resistant to enzymatic cleavage. |

| Cellular Potency | Moderate | Often improved | Favorable interactions with the target protein; conformational pre-organization. |

| Aqueous Solubility | Variable | Generally maintained or improved | The polar nature of the C-F bonds can enhance interactions with water. |

| Lipophilicity (cLogP) | Lower | Higher | Fluorine is more lipophilic than hydrogen. |

References

-

Mykhailiuk, P. K. (2025). Multigram Synthesis of C4/C5 3,3-Difluorocyclobutyl-Substituted Building Blocks. Request PDF. [Link]

-

Fluor Selvsynth. (2018, August 20). Scribd. [Link]

-

3,3-Difluorocyclobutane-1-carbaldehyde. PubChem. (n.d.). [Link]

-

Elend, D., Fengas, D., & Fray, M. J. (2005). A Practical Synthesis of 3,3-Difluorocyclobutane Carboxylic Acid. Synthetic Communications, 35(5), 657–662. [Link]

-

Dess-Martin oxidation. Wikipedia. (2023, December 1). [Link]

-

Dess-Martin Oxidation. Organic Chemistry Portal. (n.d.). [Link]

-

Alcohol to Aldehyde (Dess-Martin Periodinane). Common Organic Chemistry. (n.d.). [Link]

-

Dess-Martin periodinane (DMP) oxidation. Chemistry Steps. (2020, January 6). [Link]

Sources

The gem-Difluorocyclobutane Scaffold: A Technical Guide to Synthesis, Properties, and Application in Modern Drug Discovery

Executive Summary

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry. Among the diverse array of fluorinated motifs, the gem-difluorocyclobutane scaffold has emerged as a uniquely powerful tool for overcoming complex pharmacological challenges. This guide provides an in-depth analysis of this valuable structural unit, intended for researchers and professionals in drug discovery and development. We will explore the nuanced synthetic strategies required to access this core, delving into the causality behind methodological choices. Furthermore, we will examine the distinct physicochemical and conformational properties imparted by the gem-difluorocyclobutane moiety and showcase its successful application in clinical candidates through illustrative case studies. This document serves as a technical resource, bridging synthetic chemistry with practical drug design to unlock the full potential of this exceptional scaffold.

The Strategic Imperative of the gem-Difluorocyclobutane Motif

The introduction of fluorine into bioactive molecules can profoundly influence their metabolic stability, binding affinity, lipophilicity, and pKa[1][2]. While simple fluorination is common, the construction of more complex fluorinated carbocycles offers a sophisticated method for fine-tuning molecular properties. The cyclobutane ring itself is a compelling structural element, possessing a unique puckered conformation and a strained yet stable framework that can enforce specific vectoral orientations for substituents[1][3].

The gem-difluorocyclobutane scaffold synergistically combines these attributes. It is a small, conformationally restricted motif that introduces polarity via the two C-F bonds while paradoxically increasing local lipophilicity, a combination of features highly sought after in drug design[4][5]. This scaffold has proven instrumental in addressing critical drug development hurdles, such as blocking metabolic "hot spots," stabilizing bioactive conformations, and mitigating off-target activities like hERG channel inhibition[3]. Its incorporation into FDA-approved drugs, such as the IDH1 inhibitor Ivosidenib, underscores its transition from a synthetic curiosity to a validated, high-impact component of the medicinal chemist's toolkit[3].

Synthetic Strategies for Accessing the gem-Difluorocyclobutane Core

Despite its utility, the synthesis of substituted gem-difluorocyclobutanes has been historically challenging, limiting their widespread adoption[1][4][5]. However, recent innovations have provided more reliable and versatile routes to this scaffold.

Nucleophilic Addition to 3,3-Difluorocyclobutanone: The Organolanthanum Solution

A primary and logical route to 1-substituted-3,3-difluorocyclobutanes involves the nucleophilic addition to commercially available 3,3-difluorocyclobutanone. A significant challenge arises with common organometallic reagents like Grignard or organolithium reagents; their high basicity often leads to undesired enolization and subsequent elimination of hydrogen fluoride rather than the desired 1,2-addition[3][5].

The pivotal breakthrough in this area was the application of organolanthanum reagents (e.g., R-LaCl₂), generated in situ from organolithiums and lanthanum(III) chloride[3][4][5]. The less basic, more oxophilic nature of these reagents is crucial for selectively promoting nucleophilic addition to the carbonyl carbon, cleanly affording the corresponding 1-substituted-3,3-difluorocyclobutanols[3][4][5]. This method has unlocked access to a wide range of aryl, alkynyl, and alkyl-substituted intermediates, which serve as versatile platforms for further diversification[3].

Deoxyfluorination of Cyclobutanone Precursors

An alternative strategy involves the introduction of the gem-difluoro group at a later stage via deoxyfluorination of a pre-formed, substituted cyclobutanone[3][6][7]. This approach is particularly useful for accessing building blocks where the desired substituent is incompatible with the reagents used for nucleophilic addition. Reagents such as diethylaminosulfur trifluoride (DAST) and its analogues (e.g., MorphDAST) are commonly employed for this transformation on a multigram scale[6][7][8].

Ring Expansion via Wagner-Meerwein Rearrangement

More advanced methodologies provide access to specific substitution patterns that are otherwise difficult to obtain. One such elegant approach is the migratory gem-difluorination of aryl-substituted methylenecyclopropanes (MCPs)[9]. In this reaction, treatment of an MCP with a fluorine source like Selectfluor triggers an electrophilic fluorination of the exocyclic double bond. This is followed by a concerted Wagner-Meerwein rearrangement, where the cyclopropane ring expands to form the more stable cyclobutane cation, which is then trapped by a fluoride ion[9]. This process yields valuable 2-aryl-substituted gem-difluorocyclobutanes under mild conditions[9].

Divergent Functionalization of Key Intermediates

The 3,3-difluorocyclobutanol intermediates, primarily accessed via the organolanthanum route, are not merely products but key hubs for divergent synthesis. The hydroxyl group can be activated to generate carbocation or radical intermediates, enabling a host of secondary functionalization reactions[3][10]. For instance, iron(III) chloride catalysis can promote the formation of a stabilized cyclobutyl carbocation, which readily reacts with arene, thiol, or azide nucleophiles[3][10]. Alternatively, treatment with low-valent titanium can generate a difluorocyclobutyl radical for Giese-type additions[3]. These methods provide rapid and divergent access to a library of 1,1-disubstituted difluorocyclobutanes, significantly expanding the chemical space available to medicinal chemists[3][10].

Figure 1: Key synthetic routes to gem-difluorocyclobutane scaffolds.

Core Physicochemical and Conformational Properties

The defining feature of the gem-difluorocyclobutane scaffold is its ability to simultaneously modulate multiple molecular properties in a predictable manner.

Impact on Lipophilicity, Acidity, and Basicity

The two fluorine atoms exert a powerful inductive electron-withdrawing effect, which significantly lowers the pKa of adjacent acidic protons and the pKaH of nearby basic amines[3][6][7]. This modulation can be critical for optimizing compound solubility, permeability, and target engagement, as well as for mitigating liabilities like hERG inhibition by reducing the basicity of problematic nitrogen centers[3].

Despite the polarity of the C-F bonds, the overall effect of the CF₂ group is often an increase in lipophilicity (logP) compared to its non-fluorinated hydrocarbon counterpart. This unique "polar lipophilicity" allows for the enhancement of permeability and metabolic stability without a drastic increase in overall grease character[4][5].

| Compound Pair | Functional Group | pKa / pKaH | ΔpKa | logP | ΔlogP | Reference |

| Cyclobutylamine | Amine | 10.7 | - | 1.3 | - | [6][7] |

| 3,3-Difluorocyclobutylamine | Amine | 9.3 | -1.4 | 1.5 | +0.2 | [6][7] |

| Cyclobutanecarboxylic Acid | Acid | 4.8 | - | 1.1 | - | [6][7] |

| 3,3-Difluorocyclobutanecarboxylic Acid | Acid | 4.1 | -0.7 | 1.2 | +0.1 | [6][7] |

| Table 1: Comparison of physicochemical properties for 3,3-difluorocyclobutane derivatives and their non-fluorinated analogues. Data highlights the significant impact of gem-difluorination on basicity/acidity with a modest effect on lipophilicity.[6][7] |

Conformational Control and Dipole Effects

The cyclobutane ring is not planar but exists in a puckered conformation, and the gem-difluoro substitution further influences this geometry[1][3]. The C-F bonds create a strong local dipole moment perpendicular to the carbon backbone. This dipole can engage in favorable intramolecular interactions and orient the molecule within a binding pocket. Furthermore, the steric and electronic nature of the CF₂ group can enforce a specific conformation on adjacent parts of the molecule. Studies on macrocyclic systems have shown that gem-difluorination can alter the equilibrium between cis and trans amide conformers, demonstrating its utility as a tool for conformational control even in complex molecular architectures[11][12].

Application in Medicinal Chemistry: A Bioisosteric Powerhouse

The primary application of the gem-difluorocyclobutane scaffold is as a bioisosteric replacement for other chemical groups to improve drug-like properties[2][8][13].

The gem-Difluorocyclobutane as a Superior Bioisostere

The scaffold can serve as a metabolically robust replacement for isopropyl or gem-dimethyl groups, which are prone to oxidative metabolism. It can also act as a non-planar, non-enolizable isostere for a carbonyl or ketone group, maintaining polarity while enhancing chemical stability. This strategy is particularly effective for blocking "soft spots" in a molecule that are susceptible to rapid metabolic clearance by cytochrome P450 enzymes.

Figure 2: The gem-difluorocyclobutane as a bioisostere to enhance drug properties.

Case Study: Ivosidenib (Tibsovo®)

The development of the mutant IDH1 inhibitor Ivosidenib provides a textbook example of the scaffold's utility. In early lead compounds, an isopropyl group was identified as a primary site of metabolic oxidation, leading to poor pharmacokinetic properties. Replacing this labile group with a 1,1-disubstituted gem-difluorocyclobutane motif proved crucial[3]. This substitution effectively blocked the metabolic weak spot while preserving, and in some cases enhancing, the compound's potency, ultimately leading to a successful therapeutic agent[3].

Case Study: β-Secretase (BACE1) Inhibitors

In a program targeting BACE1 for Alzheimer's disease, lead compounds containing a basic amidine group suffered from high P-glycoprotein (P-gp) efflux and hERG channel inhibition. The introduction of a spirocyclic gem-difluorocyclobutane adjacent to the amidine served a dual purpose[3]. The powerful inductive effect of the CF₂ group lowered the pKaH of the amidine, reducing its basicity and thereby mitigating both hERG activity and P-gp recognition[3]. Concurrently, the rigid spirocyclic system helped to lock the molecule in its bioactive conformation, demonstrating a sophisticated use of the scaffold to solve multiple problems simultaneously[3].

Experimental Protocol: Organolanthanum-Enabled Synthesis of 1-Aryl-3,3-difluorocyclobutanol

This protocol describes a representative procedure for the key transformation enabling access to versatile gem-difluorocyclobutanol intermediates.

Materials:

-

Anhydrous Cerium(III) chloride (CeCl₃) or Lanthanum(III) chloride (LaCl₃)

-

Anhydrous Tetrahydrofuran (THF)

-

Aryl bromide

-

n-Butyllithium (n-BuLi) or other suitable organolithium reagent

-

3,3-Difluorocyclobutanone

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure (Self-Validating System):

-

Preparation of the Lanthanide Salt: Under an inert atmosphere (N₂ or Ar), add anhydrous CeCl₃ (1.2 equivalents) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar. Add anhydrous THF to create a slurry. Stir vigorously at room temperature for at least 4 hours to ensure fine dispersion and activation of the salt. Causality: This step is critical to break up any aggregates of the hygroscopic lanthanide salt, maximizing its surface area for the subsequent transmetalation.

-

Generation of the Organolithium Reagent: In a separate flame-dried flask under an inert atmosphere, dissolve the aryl bromide (1.2 equivalents) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi (1.1 equivalents) dropwise via syringe. Stir the reaction at -78 °C for 30-60 minutes. Causality: The low temperature prevents side reactions and ensures efficient lithium-halogen exchange to form the highly reactive organolithium species.

-

Formation of the Organolanthanum Reagent: Cool the lanthanide salt slurry from Step 1 to -78 °C. Slowly transfer the freshly prepared organolithium solution from Step 2 into the slurry via cannula. Stir the resulting mixture at -78 °C for 1 hour. Causality: This is the transmetalation step. The organolithium transfers its organic group to the lanthanide, forming the less basic, more oxophilic organolanthanum reagent, which is the key to preventing enolization of the ketone.

-

Nucleophilic Addition: Add a solution of 3,3-difluorocyclobutanone (1.0 equivalent) in anhydrous THF dropwise to the organolanthanum reagent at -78 °C. Allow the reaction to stir at -78 °C for 2-3 hours, then let it warm slowly to room temperature overnight. Causality: The organolanthanum reagent selectively attacks the electrophilic carbonyl carbon. The slow warming ensures the reaction proceeds to completion.

-

Workup and Purification: Quench the reaction by the slow addition of saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 1-aryl-3,3-difluorocyclobutanol.

Conclusion and Future Outlook

The gem-difluorocyclobutane scaffold has firmly established itself as a high-value structural motif in contemporary drug discovery. Its unique ability to confer metabolic stability, modulate pKa, and enforce conformational restraint provides medicinal chemists with a powerful tool to solve multifaceted optimization problems. The development of robust synthetic methods, particularly the use of organolanthanum reagents, has been critical in making these scaffolds readily accessible for investigation[3][4][5].

Future research will likely focus on developing new catalytic and asymmetric methods to access enantiomerically pure substituted gem-difluorocyclobutanes, further refining their use in creating precisely structured therapeutic agents. As our understanding of the subtle interplay between fluorine substitution and molecular conformation grows, the strategic deployment of the gem-difluorocyclobutane scaffold is poised to become an even more integral part of designing the next generation of innovative medicines.

References

-

Ishikura, H., Rojas, J. J., Begg, C. S., Choi, C., & Bull, J. A. (2025). Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. The Journal of Organic Chemistry. Available at: [Link]

-

Grygorenko, O. O., et al. (2026). Synthesis of gem-difluorinated cyclobutane and cyclopentane building blocks. PDF Document. Available at: [Link]

-

Various Authors. (2022). Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols | Request PDF. ResearchGate. Available at: [Link]

-

Ishikura, H., et al. (2025). Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. PubMed. Available at: [Link]

-

Ishikura, H., et al. (2025). Synthesis of gem-Difluorocyclobutanes: Organolanthanum enabled synthesis and divergent catalytic functionalization of gem-difluorocyclobutanols. ChemRxiv. Available at: [Link]

-

Lin, P.-P., et al. (2021). gem-Difluorination of Methylenecyclopropanes (MCPs) Featuring a Wagner–Meerwein Rearrangement: Synthesis of 2-Arylsubstituted gem-Difluorocyclobutanes. Organic Letters. Available at: [Link]

-

Chernykh, A. V., et al. (2019). Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks. The Journal of Organic Chemistry. Available at: [Link]

- Patent CN113121516A. (2021). 3, 3-difluorocyclobutylamine hydrochloride intermediate and synthetic method thereof, and 3, 3-difluorocyclobutylamine hydrochloride synthesis method. Google Patents.

-

Ishikura, H., et al. (2025). Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. PubMed Central. Available at: [Link]

-

ResearchGate. (2025). A Practical Synthesis of 3,3-Difluorocyclobutane Carboxylic Acid. Available at: [Link]

-

Chernykh, A. V., et al. (2019). Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks. PubMed. Available at: [Link]

-

Li, J., et al. (2024). Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. PubMed Central. Available at: [Link]

-

ChemRxiv. (2024). gem-Difluorinated Saturated O-Heterocycles – Promising Fragments for Bioisosteric Replacements in Drug Discovery. Available at: [Link]

-

Radboud Repository. (2024). Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of 3‐fluorocyclobutylamine derivative 223 via strain‐release... Available at: [Link]

-

Royal Society of Chemistry. (2024). Lewis acid-catalyzed [2π+2σ] cycloaddition of dihydropyridines with bicyclobutanes. Available at: [Link]

-

Gabba, A., et al. (2024). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. PubMed Central. Available at: [Link]

-

Diva-portal.org. (2024). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Available at: [Link]

-

ResearchGate. (n.d.). Cycloaddition of difluorocarbene with cyclobutanethiones 1a,b to give thiiranes 2 and dithiirane 3. Available at: [Link]

-

Chemspace. (n.d.). Bioisosteric Replacements. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chem-space.com [chem-space.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - PMC [pmc.ncbi.nlm.nih.gov]

- 12. diva-portal.org [diva-portal.org]

- 13. chemrxiv.org [chemrxiv.org]

A Technical Guide to the Exploratory Reactions of 3,3-Difluorocyclobutane-1-carbaldehyde: A Key Building Block for Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Rising Prominence of the gem-Difluorocyclobutane Motif in Medicinal Chemistry

The strategic incorporation of fluorine into drug candidates is a well-established paradigm in medicinal chemistry for enhancing a molecule's pharmacological profile. The 3,3-difluorocyclobutane moiety, in particular, has emerged as a valuable bioisostere for various functional groups, offering a unique combination of conformational rigidity, metabolic stability, and modulated lipophilicity.[1] The aldehyde functional group on this scaffold, as seen in 3,3-difluorocyclobutane-1-carbaldehyde, provides a versatile handle for a wide array of chemical transformations, making it a highly sought-after building block in the synthesis of novel therapeutics.[2]

This in-depth technical guide provides a comprehensive overview of the synthesis and exploratory reactions of 3,3-Difluorocyclobutane-1-carbaldehyde. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and ground our discussion in authoritative references to empower researchers in their drug discovery endeavors.

Physicochemical Properties and Safety Information

3,3-Difluorocyclobutane-1-carbaldehyde is a flammable liquid and vapor that can cause skin and serious eye irritation, as well as respiratory irritation.[3] Appropriate personal protective equipment and handling in a well-ventilated fume hood are mandatory.

| Property | Value | Source |

| Molecular Formula | C₅H₆F₂O | [3] |

| Molecular Weight | 120.10 g/mol | [3] |

| IUPAC Name | 3,3-difluorocyclobutane-1-carbaldehyde | [3] |

| CAS Number | 1246765-49-0 | [3] |

Synthesis of 3,3-Difluorocyclobutane-1-carbaldehyde: A Two-Step Approach

A reliable synthesis of the title compound can be achieved via a two-step sequence starting from the readily available 3,3-difluorocyclobutane-1-carboxylic acid. This involves the reduction of the carboxylic acid to the corresponding primary alcohol, followed by a mild oxidation to furnish the desired aldehyde.

Sources

A Technical Guide to the Spectroscopic Characterization of 3,3-Difluorocyclobutane-1-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 3,3-Difluorocyclobutane-1-carbaldehyde, a valuable fluorinated building block in medicinal chemistry and materials science. Due to the limited availability of public experimental spectra for this specific compound, this guide synthesizes predicted data based on established spectroscopic principles and data from analogous fluorinated cyclobutane derivatives. We will delve into the anticipated Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data, offering insights into the structural elucidation of this molecule. Furthermore, this guide presents detailed, field-proven protocols for the acquisition and interpretation of this spectroscopic data, empowering researchers to confidently characterize this and similar fluorinated scaffolds.

Introduction: The Significance of Fluorinated Cyclobutanes

The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The rigid, three-dimensional scaffold of the cyclobutane ring, combined with the unique electronic properties of the gem-difluoro group, makes 3,3-Difluorocyclobutane-1-carbaldehyde a desirable building block for the synthesis of novel chemical entities.[1][2] The aldehyde functionality provides a versatile handle for a wide range of chemical transformations. Accurate and thorough spectroscopic characterization is paramount to confirm the identity and purity of this reagent and its downstream products, ensuring the integrity of research and development efforts.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Analysis

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For 3,3-Difluorocyclobutane-1-carbaldehyde, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments will provide a complete picture of its molecular framework.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aldehydic proton and the protons on the cyclobutane ring. The gem-difluoro group at the 3-position will significantly influence the chemical shifts and coupling patterns of the adjacent methylene protons.

Table 1: Predicted ¹H NMR Data for 3,3-Difluorocyclobutane-1-carbaldehyde

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale and Field Insights |

| -CHO | 9.5 - 10.0 | t | ~2-3 | The aldehydic proton is highly deshielded due to the electronegativity of the adjacent oxygen atom. It is expected to show a small coupling to the proton on C1. |

| H1 | 3.0 - 3.5 | m | - | This proton is deshielded by the adjacent aldehyde group. It will exhibit complex coupling with the neighboring methylene protons (H2 and H4). |

| H2, H4 | 2.5 - 3.0 | m | - | These methylene protons are diastereotopic and will show complex geminal and vicinal couplings to each other and to H1. The adjacent gem-difluoro group will introduce further splitting through ²JHF and ³JHF couplings. |

Experimental Protocol: Acquiring High-Quality ¹H NMR Spectra

A detailed, step-by-step methodology for acquiring a high-quality ¹H NMR spectrum is crucial for accurate analysis.

Caption: Workflow for ¹H NMR Spectroscopy.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule. The signal for the carbon atom bonded to the two fluorine atoms (C3) will be particularly informative, appearing as a triplet due to one-bond C-F coupling.

Table 2: Predicted ¹³C NMR Data for 3,3-Difluorocyclobutane-1-carbaldehyde

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (Proton Decoupled) | Predicted ¹JCF (Hz) | Rationale and Field Insights |

| -CHO | 195 - 205 | s | - | The carbonyl carbon is highly deshielded and will appear at the downfield end of the spectrum. |

| C1 | 50 - 60 | s | - | This carbon is deshielded by the aldehyde group. |

| C2, C4 | 35 - 45 | t | ~20-30 | These equivalent methylene carbons will show a triplet multiplicity due to two-bond C-F coupling (²JCF). |

| C3 | 115 - 125 | t | ~250-280 | This carbon, directly bonded to two fluorine atoms, will be significantly deshielded and will exhibit a large one-bond C-F coupling, resulting in a triplet. |

Experimental Protocol: ¹³C NMR Spectroscopy

The protocol for ¹³C NMR is similar to that of ¹H NMR, with adjustments to the acquisition parameters to account for the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine environments in a molecule. In 3,3-Difluorocyclobutane-1-carbaldehyde, the two fluorine atoms are chemically equivalent and are expected to produce a single signal.

Table 3: Predicted ¹⁹F NMR Data for 3,3-Difluorocyclobutane-1-carbaldehyde

| Fluorine | Predicted Chemical Shift (δ, ppm, vs. CFCl₃) | Predicted Multiplicity | Rationale and Field Insights |

| C3-F | -90 to -110 | t | The chemical shift of fluorine is highly sensitive to its electronic environment. The two fluorine atoms are equivalent and will couple with the two adjacent methylene protons (H2 and H4), resulting in a triplet. |

Experimental Protocol: ¹⁹F NMR Spectroscopy

The acquisition of a ¹⁹F NMR spectrum follows a similar workflow to ¹H NMR, but with the spectrometer tuned to the ¹⁹F frequency. A fluorine-containing reference standard may be used.

Infrared (IR) Spectroscopy: Identifying Functional Groups